molecular formula C5H9NS B095931 2-Ethyl-4,5-dihydrothiazole CAS No. 16982-46-0

2-Ethyl-4,5-dihydrothiazole

Cat. No.: B095931
CAS No.: 16982-46-0
M. Wt: 115.2 g/mol
InChI Key: VBLYWGDAYORRDM-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-dihydrothiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and industry. The thiazole ring is characterized by its aromaticity and the ability to undergo various chemical reactions due to the presence of sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4,5-dihydrothiazole can be synthesized through several methods. One common method involves the reaction of cysteine with substituted benzonitriles in the presence of a catalyst. This method is metal- and catalyst-free, making it environmentally friendly. The reaction typically yields 2-aryl-4,5-dihydrothiazoles with yields ranging from 64% to 89% .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste. Specific details on industrial production methods are less commonly disclosed in public literature.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5-dihydrothiazole undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Ethyl-4,5-dihydrothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4,5-dihydrothiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. For example, thiazole derivatives can inhibit enzyme activity or block receptor binding, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-Ethyl-4,5-dihydrothiazole can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While other thiazole derivatives may share some properties, the specific structure of this compound imparts distinct chemical reactivity and biological effects .

Properties

IUPAC Name

2-ethyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-5-6-3-4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLYWGDAYORRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168764
Record name Thiazole, 4,5-dihydro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16982-46-0
Record name 2-Ethyl-4,5-dihydrothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16982-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4,5-dihydro-2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4,5-dihydro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4,5-dihydrothiazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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